1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione, with the CAS number 56405-27-7, is a complex organic compound belonging to the anthraquinone family. Its molecular formula is , and it has a molecular weight of approximately 346.34 g/mol. This compound features an anthraquinone backbone, which is characterized by three fused benzene rings, and contains both amino and hydroxy functional groups that contribute to its chemical reactivity and biological activity.
These reactions are significant for its potential applications in various fields, including medicinal chemistry.
1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione exhibits notable biological activities. It has been investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines. Additionally, compounds in the anthraquinone class often demonstrate antibacterial and antifungal properties, making this compound a subject of interest in pharmaceutical research.
The synthesis of 1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione can be achieved through several methods:
These synthetic pathways allow for the generation of this compound with varying yields and purities depending on the specific conditions used.
1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione has several applications:
Interaction studies of 1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione often focus on its binding affinity with various biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into how this compound interacts with DNA or proteins can provide insights into its anticancer activity.
Several compounds share structural similarities with 1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione. Here are a few notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Aminoanthraquinone | 117-79-3 | Known for its use in dyes; exhibits similar biological activities. |
| 1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione | 116-82-5 | Contains bromine; used as a dye intermediate with distinct reactivity. |
| 1-Amino-4-hydroxyanthraquinone | 81-14-1 | Exhibits strong dyeing properties; similar core structure but different functional groups. |
The uniqueness of 1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione lies in its specific arrangement of amino and hydroxy groups on the anthraquinone framework, which influences its solubility, reactivity, and biological activity compared to other similar compounds. Its ability to form hydrogen bonds due to the hydroxy group enhances its interaction with biological molecules, making it particularly interesting for medicinal chemistry applications.